molecular formula C26H24FN3O5 B11301728 N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide

Cat. No.: B11301728
M. Wt: 477.5 g/mol
InChI Key: VUBLNNZCDYRIDV-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a fluorophenyl group, a methoxybenzyl group, and a dioxoimidazolidinyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route may include the following steps:

    Formation of the fluorophenyl intermediate:

    Preparation of the methoxybenzyl intermediate: This step involves the methoxylation of a benzyl group.

    Formation of the dioxoimidazolidinyl intermediate: This step involves the cyclization of an appropriate precursor to form the imidazolidinyl ring.

    Coupling reactions: The final step involves coupling the intermediates under specific reaction conditions to form the target compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include solvents like dichloromethane, ethanol, and water, as well as catalysts like palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a ligand for studying protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide can be compared with other similar compounds, such as:

    N-(4-chlorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide: This compound has a chlorine atom instead of a fluorine atom, which may affect its chemical properties and reactivity.

    N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propionamide: This compound has a propionamide group instead of an acetamide group, which may influence its biological activity and solubility.

    N-(4-fluorophenyl)-2-[3-(3-methoxybenzyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]butyramide: This compound has a butyramide group, which may alter its pharmacokinetic properties and stability.

Properties

Molecular Formula

C26H24FN3O5

Molecular Weight

477.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[1-(3-methoxyphenyl)-3-[(3-methoxyphenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetamide

InChI

InChI=1S/C26H24FN3O5/c1-34-21-7-3-5-17(13-21)16-29-23(15-24(31)28-19-11-9-18(27)10-12-19)25(32)30(26(29)33)20-6-4-8-22(14-20)35-2/h3-14,23H,15-16H2,1-2H3,(H,28,31)

InChI Key

VUBLNNZCDYRIDV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CN2C(C(=O)N(C2=O)C3=CC(=CC=C3)OC)CC(=O)NC4=CC=C(C=C4)F

Origin of Product

United States

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